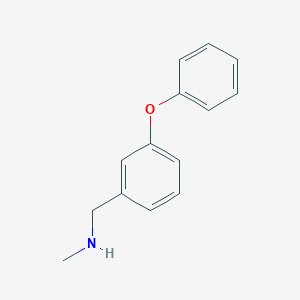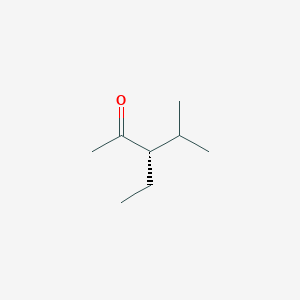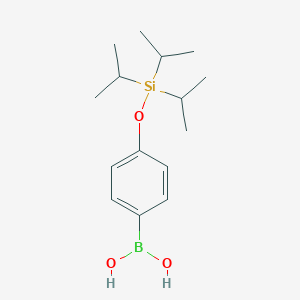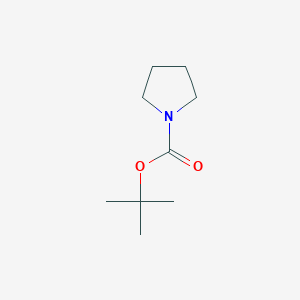
1-Boc-Pyrrolidine
Übersicht
Beschreibung
1-Boc-Pyrrolidine, also known as tert-Butyl 1-pyrrolidinecarboxylate, is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
Vorbereitungsmethoden
1-Boc-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
1-Boc-Pyrrolidine undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Arylation Reactions: In the presence of a palladium catalyst, this compound can undergo α-arylation, forming 2-aryl-1-Boc-pyrrolidines.
C-H Insertion Reactions: The reactivity of this compound towards C-H insertion reactions is significantly higher than that of cyclohexane, making it useful in various synthetic applications.
Common reagents used in these reactions include palladium catalysts, acids for deprotection, and various aryl halides for arylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-Pyrrolidine has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: this compound derivatives are used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Boc-Pyrrolidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Vergleich Mit ähnlichen Verbindungen
1-Boc-Pyrrolidine is unique due to its stability and ease of removal of the Boc group. Similar compounds include:
1-Boc-Piperidine: Another Boc-protected nitrogen heterocycle, but with a six-membered ring.
1-Boc-Aziridine: A Boc-protected three-membered nitrogen heterocycle.
1-Boc-Pyrrole: A Boc-protected aromatic nitrogen heterocycle.
Compared to these compounds, this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZERIRKRYGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349184 | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86953-79-9 | |
| Record name | 1,1-Dimethylethyl 1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the use of chiral 3-methanesulfonyl-1-Boc-pyrrolidine as a starting material. What is the significance of the "Boc" group in this context?
A1: The "Boc" group, short for tert-butyloxycarbonyl, serves as a protecting group for the nitrogen atom in the pyrrolidine ring []. This is crucial for several reasons:
Q2: The paper mentions the formation of elimination byproducts alongside the desired 3-aryloxy-pyrrolidines. What strategies were employed to address this challenge?
A2: The researchers observed that reacting 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates led to both substitution (desired) and elimination (undesired) products []. To circumvent this, they implemented a two-pronged purification approach:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
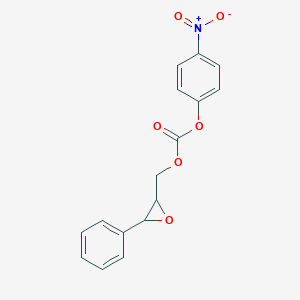
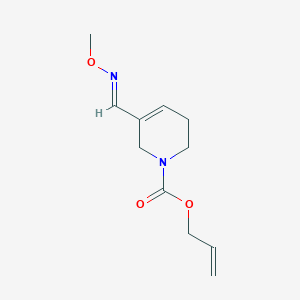

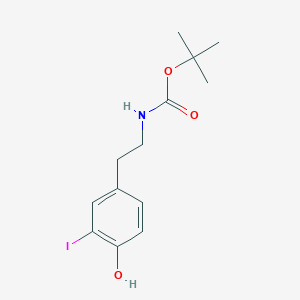
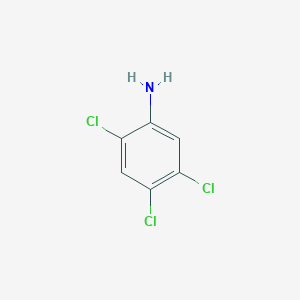
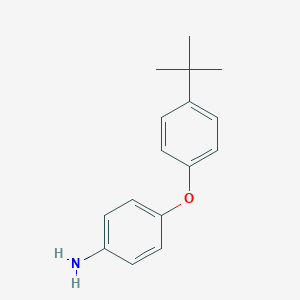
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

